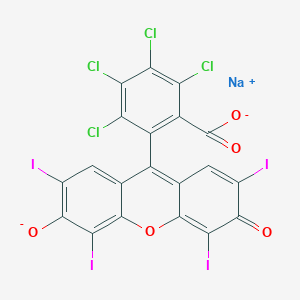![molecular formula C8H11ClN4O B12849510 N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide](/img/structure/B12849510.png)
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring, a carbonyl group, and a chloroethanehydrazonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group can be introduced via Friedel-Crafts acylation, where the pyrrole reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Chloroethanehydrazonamide Moiety: This step involves the reaction of ethyl chloroacetate with hydrazine hydrate to form chloroethanehydrazonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the chloroethanehydrazonamide moiety can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted hydrazonamides.
科学研究应用
Chemistry
In chemistry, N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions of pyrrole-containing molecules with biological macromolecules such as proteins and nucleic acids. It may also serve as a probe for investigating enzyme mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmacophore in drug design. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in the production of dyes, polymers, and agrochemicals.
作用机制
The mechanism of action of N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring can engage in π-π stacking interactions, while the carbonyl and chloroethanehydrazonamide groups can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-bromoethanehydrazonamide: Similar structure but with a bromo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-iodoethanehydrazonamide: Similar structure but with an iodo group instead of a chloro group.
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-fluoroethanehydrazonamide: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
N1-[(1-Methyl-1H-pyrrol-2-YL)carbonyl]-2-chloroethanehydrazonamide is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. The chloro group can participate in nucleophilic substitution reactions, making this compound a valuable intermediate in synthetic chemistry.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C8H11ClN4O |
|---|---|
分子量 |
214.65 g/mol |
IUPAC 名称 |
N-(2-chloroethanehydrazonoyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C8H11ClN4O/c1-13-4-2-3-6(13)8(14)11-7(5-9)12-10/h2-4H,5,10H2,1H3,(H,11,12,14) |
InChI 键 |
JXNVQKAFQHAJLJ-UHFFFAOYSA-N |
手性 SMILES |
CN1C=CC=C1C(=O)N/C(=N/N)/CCl |
规范 SMILES |
CN1C=CC=C1C(=O)NC(=NN)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


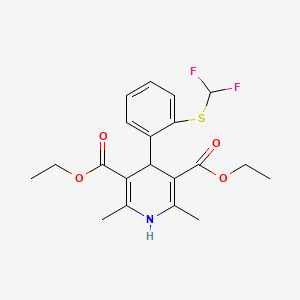
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
![6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)

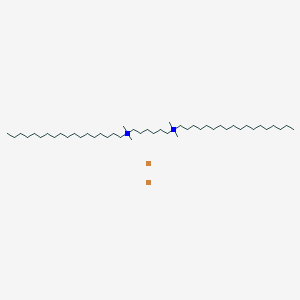
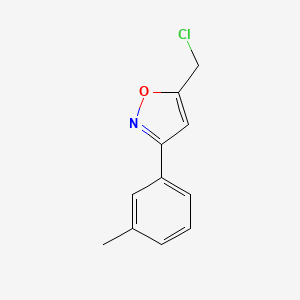
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
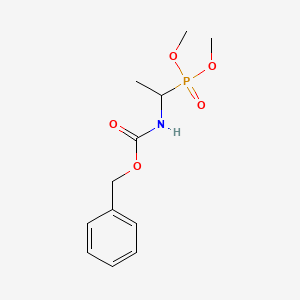
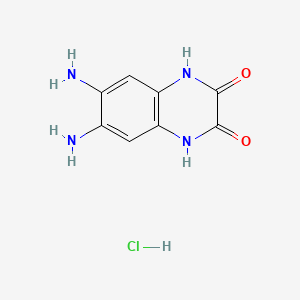



![Methyl 3-chloro-1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B12849488.png)
